N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide
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Overview
Description
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring, a benzyl group, and a chlorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Benzylation: The benzoxazole intermediate is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the benzylated benzoxazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biochemical assays to investigate its interaction with various enzymes and receptors.
Material Science: It can be explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide exerts its effects is primarily through its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzyl-1,3-benzoxazol-5-yl)-3-iodobenzamide: Similar structure but with an iodine atom instead of chlorine.
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-fluorobenzamide: Fluorine substitution instead of chlorine.
Uniqueness
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom can enhance its lipophilicity and potentially improve its binding affinity to certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H15ClN2O2 |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C21H15ClN2O2/c22-16-8-6-15(7-9-16)21(25)23-17-10-11-19-18(13-17)24-20(26-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25) |
InChI Key |
ORKZVJWPEPAKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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